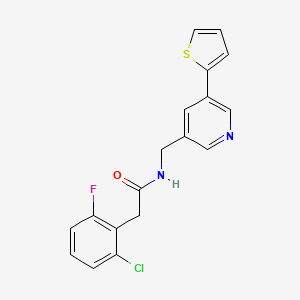

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2OS/c19-15-3-1-4-16(20)14(15)8-18(23)22-10-12-7-13(11-21-9-12)17-5-2-6-24-17/h1-7,9,11H,8,10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCZMGOUWOBZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Acetamide Backbone: The initial step involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form the acetamide backbone.

Pyridine Ring Introduction:

Thiophene Ring Addition: The thiophene ring is introduced via a Suzuki coupling reaction between a thiophene boronic acid and the pyridine intermediate.

Final Assembly: The final step involves the coupling of the thiophene-pyridine intermediate with the acetamide backbone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Halogen substituents on the aromatic rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds containing similar structural motifs to 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide exhibit significant antiviral properties. For instance, research on N-Heterocycles has demonstrated their effectiveness against various viral pathogens, suggesting that this compound may also possess similar activity . The presence of the thiophene and pyridine rings is particularly noteworthy as these structures are often associated with enhanced biological activity.

Antibacterial Properties

Compounds derived from thiophene and pyridine scaffolds have been explored for their antibacterial properties. A related study highlighted the potential of thienylpyridines as effective antibacterial agents, which could be relevant for the evaluation of the target compound in combating bacterial infections . The structural components of the compound may contribute to its interaction with bacterial enzymes or membranes, thus inhibiting growth.

Cancer Research

The unique molecular structure of this compound may also lend itself to applications in cancer therapy. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. The incorporation of halogen atoms (such as chlorine and fluorine) is known to enhance the lipophilicity and bioavailability of drugs, which can be advantageous in developing anticancer agents .

Case Study 1: Antiviral Screening

A recent investigation into a series of N-Heterocycles found that certain derivatives demonstrated potent activity against viral strains, including influenza and dengue viruses. The study emphasized structure-activity relationships (SAR) that could guide further optimization of compounds like this compound for enhanced efficacy against viral targets .

Case Study 2: Antibacterial Evaluation

In a comparative study, derivatives with similar thiophene-pyridine structures were tested against various bacterial strains. The findings revealed that modifications in substituents significantly impacted antibacterial activity, suggesting that further exploration into the acetamide's structure could yield promising leads for new antibiotics .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several acetamide derivatives documented in the evidence. Key comparisons include:

Table 1: Structural and Functional Comparison with Analogues

Key Observations:

Halogenation Patterns: The target compound’s 2-chloro-6-fluorophenyl group may enhance electronic effects (e.g., dipole interactions) compared to monosubstituted analogs like 5RH2 (3-Cl-phenyl) or 5RH1 (5-Cl-thiophene). Fluorine’s electronegativity could improve membrane permeability or metabolic stability .

Heterocyclic Diversity : The thiophen-2-yl-pyridin-3-yl group in the target compound mirrors 5RH1’s thiophene-pyridine motif but differs in substitution position. This could influence binding pocket orientation, as pyridine rings in SARS-CoV-2 inhibitors occupy lateral pockets via HIS163 interactions .

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is gaining attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its synthesis, biological effects, mechanisms of action, and relevant research findings.

This compound is synthesized through multi-step organic reactions that typically involve the preparation of a chloro-fluorophenyl acetamide intermediate. The final product is obtained by reacting this intermediate with a thiophenyl derivative under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H16ClFNO2S |

| Molecular Weight | 349.8 g/mol |

| CAS Number | 2034592-75-9 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The compound also showed synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, it has been tested against human cancer cell lines (e.g., HCT-116, MCF-7, A549) using MTT assays. The results indicated that the compound possesses cytotoxic effects, with IC50 values ranging from 10.39 μM to 14.34 μM for various derivatives .

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cell proliferation or microbial survival, leading to reduced viability of target cells .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound along with several derivatives. The results showed that certain derivatives had enhanced efficacy compared to the parent compound, particularly in inhibiting biofilm formation in bacterial cultures .

- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The study highlighted that modifications in the chemical structure could significantly impact the anticancer activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2-chloro-6-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Acylation : Introduce the acetamide group using substituted aniline precursors under anhydrous conditions .

- Cross-Coupling Reactions : Suzuki or Stille coupling for thiophene and pyridine ring integration, requiring palladium catalysts (e.g., Pd(PPh₃)₄), inert atmospheres (N₂/Ar), and solvents like DMF or THF .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

- Critical Parameters : Temperature control (±2°C), solvent drying, and catalyst-to-substrate ratios (e.g., 5 mol% Pd) to minimize side products .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use complementary analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro/fluoro on phenyl, thiophene-pyridine linkage) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₉H₁₅ClFN₂OS: calculated 381.06 g/mol) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline forms .

Q. What experimental design principles apply to optimizing reaction yields?

- Methodological Answer : Implement Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example:

- Central Composite Design : To identify optimal conditions for cross-coupling reactions (e.g., 80°C in DMF with 5 mol% Pd) .

- Response Surface Methodology : Quantify interactions between variables (e.g., solvent choice vs. reaction time) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported reaction yields for similar acetamide derivatives?

- Methodological Answer :

- Systematic Review : Compare synthetic routes (e.g., acylation vs. condensation) and purity metrics (e.g., HPLC vs. NMR integration) across studies .

- Reproducibility Protocols : Standardize inert atmosphere protocols (e.g., Schlenk line vs. glovebox) to reduce oxygen/moisture interference .

- Computational Validation : Use density functional theory (DFT) to model reaction pathways and identify rate-limiting steps .

Q. What computational tools predict the reactivity of the thiophene-pyridine moiety in this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Employ Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction intermediates (e.g., THF vs. DMF solvation shells) .

Q. What strategies mitigate challenges in characterizing biological activity for this compound?

- Methodological Answer :

- Targeted Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity for enzymes/receptors .

- Metabolic Stability Tests : Incubate with liver microsomes to assess cytochrome P450 interactions .

- Data Normalization : Compare activity profiles against structurally similar controls (e.g., chloro/fluoro-substituted acetamides) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.